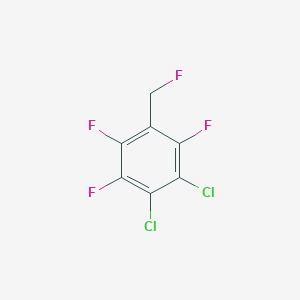

1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene

Description

Propriétés

Formule moléculaire |

C7H2Cl2F4 |

|---|---|

Poids moléculaire |

232.99 g/mol |

Nom IUPAC |

1,2-dichloro-3,4,6-trifluoro-5-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H2Cl2F4/c8-3-4(9)7(13)6(12)2(1-10)5(3)11/h1H2 |

Clé InChI |

RMULKDCOLTXNFP-UHFFFAOYSA-N |

SMILES canonique |

C(C1=C(C(=C(C(=C1F)Cl)Cl)F)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials and Key Intermediates

The synthesis often begins with halogenated benzene derivatives such as dichlorofluorobenzene or trifluorobenzene compounds. For example, 2,4-dichlorofluorobenzene is a common precursor for related trifluorobenzene compounds, which can be further functionalized to introduce the fluoromethyl group.

Stepwise Synthetic Route (Adapted from Related Trifluorobenzene Syntheses)

Note: Although this route is for 1,2,4-trifluorobenzene, the principles of selective fluorination and halogen manipulation are directly applicable to the preparation of this compound, especially in controlling fluorine and chlorine positions.

Fluorination Techniques

- Phase Transfer Catalysis: Use of quaternary ammonium salts or phosphonium salts as catalysts enhances nucleophilic fluorination with alkali metal fluorides (KF, LiF, NaF) in polar aprotic solvents such as sulfolane, dimethylformamide, or dimethylsulfoxide.

- Temperature Control: Fluorination reactions are typically conducted between 100-200 °C to optimize substitution without decomposition.

- Selective Fluorination: The use of catalysts and controlled stoichiometry allows selective replacement of chlorine atoms with fluorine, crucial for obtaining the trifluoro substitution pattern.

Introduction of Fluoromethyl Group

The fluoromethyl substituent (-CFH2) is generally introduced by:

- Halomethylation of the aromatic ring followed by fluorination of the halomethyl group.

- Alternatively, conversion of a methyl group to fluoromethyl via halogen exchange or fluorodecarboxylation reactions.

While direct preparation methods for this compound are less documented, related compounds such as 2,6-dichloro-4-trifluoromethyl aniline are prepared by controlled halogenation of trifluoromethylbenzene derivatives, indicating that careful control of chlorination and fluorination steps is essential.

Alternative Halogenation Routes

- Sandmeyer Reaction: For related halogenated fluorobenzenes, diazotization followed by halogen substitution (e.g., bromination or chlorination) is used to install halogens at specific positions.

- Bromination and Reduction: Starting from nitrobenzene derivatives, bromination followed by catalytic hydrogenation and diazotization can yield highly substituted halogenated fluorobenzenes with good yield and purity.

Comparative Data Table of Preparation Parameters

| Parameter | Method from Patent CN110498730B (Trifluorobenzene) | Method from Patent CN114163296B (Trichlorotrifluorobenzene) | Notes |

|---|---|---|---|

| Starting Material | 2,4-Dichlorofluorobenzene | Pentachlorobenzonitrile | Both halogenated aromatics |

| Fluorination Catalyst | Quaternary ammonium salt | N,N,N-Hexasubstituted guanidine | Phase transfer catalysts |

| Fluorination Temp. | 150-200 °C | 100-150 °C | High temp for fluorination |

| Solvent | Sulfolane | Organic solvents (e.g., sulfolane) | Polar aprotic solvents |

| Hydrogenation Catalyst | Raney Nickel | Not specified | Hydrogenation for nitro reduction |

| Diazotization | Nitroso sulfuric acid | Not applicable | For aromatic amine conversion |

| Yield | ~90% fluorination, 92% final product | High, suitable for industrial scale | Efficient industrial methods |

Summary of Research Results and Industrial Relevance

- The multi-step synthesis involving nitration, fluorination, hydrogenation, and diazotization is well-established for related trifluorobenzene compounds and can be adapted for this compound.

- Use of phase transfer catalysts and optimized reaction conditions enables selective fluorination, which is critical given the multiple halogen substituents.

- Industrial scale-up is feasible with these methods due to mild reaction conditions, high yields, and relatively simple purification steps such as steam distillation and rectification.

- Alternative halogenation methods such as Sandmeyer reactions provide routes to related halogenated fluorobenzenes, useful for structural analogs or intermediates.

- Careful control of temperature, reagent ratios, and catalysts is essential to maximize yield and purity while minimizing by-products and decomposition.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.

Applications De Recherche Scientifique

1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatics with enzymes and receptors.

Medicine: Research into the potential medicinal properties of halogenated aromatics includes exploring their use as pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for use in the development of advanced materials and coatings.

Mécanisme D'action

The mechanism of action of 1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms can influence the compound’s binding affinity and specificity for these targets. The compound’s effects may be mediated through pathways involving halogen bonding, hydrophobic interactions, and electronic effects imparted by the halogen substituents.

Comparaison Avec Des Composés Similaires

Structural and Substituent Differences

Key Observations :

- The fluoromethyl group (-CF2H) in the target compound introduces greater electronegativity and polarity compared to the ethyl group (-C2H5) in its analog, likely affecting solubility and reactivity.

- The absence of a substituent at position 4 in 1,2-dichlorotetrafluorobenzene simplifies its structure but reduces functional diversity.

Physicochemical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|

| 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene | 196.1 ± 35.0 (predicted) | 1.442 ± 0.06 |

| 1,2-Dichlorotetrafluorobenzene | Not reported | ~1.6 (estimated) |

Analysis :

- The ethyl-substituted analog has a relatively low predicted boiling point, likely due to weaker intermolecular forces compared to the fluoromethyl variant, which may exhibit higher boiling points due to polar -CF2H interactions.

- Density increases with halogen content; thus, 1,2-dichlorotetrafluorobenzene (four F atoms) is denser than the ethyl-substituted compound.

Activité Biologique

1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene (CAS No. 1803854-52-5) is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by multiple chlorine and fluorine substituents on a benzene ring, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C7H2Cl2F4 |

| Molecular Weight | 232.99 g/mol |

| CAS Number | 1803854-52-5 |

| IUPAC Name | This compound |

| Synonyms | Benzene, 1,2-dichloro-3,4,6-trifluoro-5-(fluoromethyl)- |

Structure

The compound's structure includes a benzene ring with two chlorine atoms and four fluorine atoms attached at specific positions. This configuration influences its reactivity and biological interactions.

This compound exhibits biological activity through its interaction with various molecular targets. The presence of halogen atoms can enhance binding affinity to proteins and enzymes due to increased lipophilicity and potential for forming hydrogen bonds.

Potential Targets

- Enzymatic Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes.

Study 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A recent study explored the structure-activity relationship of various halogenated compounds as DPP-IV inhibitors, which are significant in managing type 2 diabetes mellitus (T2DM). The study found that halogen substitutions, including those present in this compound, can enhance inhibitory potency against DPP-IV by increasing interactions with the enzyme's active sites .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of halogenated aromatic compounds. The findings suggested that compounds similar to this compound demonstrated significant activity against various bacterial strains. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the halogen substituents .

Comparative Analysis of Halogenated Compounds

The following table summarizes the biological activities of selected halogenated compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | DPP-IV inhibition; antimicrobial | |

| 1,3-Dichloro-4-fluorobenzene | Antimicrobial; anti-inflammatory | |

| 1-Fluoro-2-methylbenzene | Moderate antimicrobial |

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for drug design and development. Its potential applications include:

- Antidiabetic Agents: As a DPP-IV inhibitor.

- Antimicrobial Agents: Targeting bacterial infections.

- Chemical Probes: In studies investigating biological pathways involving halogenated compounds.

Q & A

Q. What are the recommended methodologies for synthesizing 1,2-dichloro-4-fluoromethyl-3,5,6-trifluorobenzene in a laboratory setting?

Methodological Answer: Synthesis typically involves sequential halogenation and fluoromethylation steps. For fluorinated aromatic systems, nucleophilic aromatic substitution (NAS) or directed ortho-metalation (DoM) strategies are common. For example:

- Step 1: Start with a fluorobenzene derivative and introduce chloro substituents via chlorination agents (e.g., Cl₂/FeCl₃ under controlled temperature).

- Step 2: Fluoromethylation can be achieved using fluoromethylating reagents like CH₂F₂ under basic conditions or via cross-coupling reactions with fluoromethyl boronic esters .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Confirm purity via GC or HPLC (>95% purity threshold) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- GC/HPLC: Quantify purity using internal standards and calibration curves.

- NMR (¹H/¹³C/¹⁹F): Analyze chemical shifts to confirm substitution patterns. For example, ¹⁹F NMR can distinguish between para/meta fluorine environments .

- Mass Spectrometry (EI/CI): Confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis: Validate empirical formula (C₇H₂Cl₂F₄) via combustion analysis .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts .

- Storage: Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with moisture or strong oxidizers .

- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal as halogenated waste .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of substitution reactions in this compound?

Methodological Answer: The electron-withdrawing Cl and F groups deactivate the benzene ring, directing electrophiles to specific positions. For example:

- Meta-Directing Effects: Fluorine at the 4-position (fluoromethyl) and adjacent Cl atoms create electron-deficient regions, favoring NAS at the 2- or 6-positions.

- Steric Hindrance: Bulky substituents (e.g., fluoromethyl) may block access to certain sites. Computational tools like DFT can model charge distribution and predict reactivity .

- Experimental Validation: Use kinetic studies (e.g., competition experiments with nitrobenzene derivatives) to quantify substitution rates .

Q. How can researchers resolve contradictions in spectral data or reactivity studies for this compound?

Methodological Answer:

- Cross-Validation: Compare data across multiple techniques (e.g., NMR vs. X-ray crystallography) to confirm structural assignments.

- Reproducibility Tests: Repeat experiments under standardized conditions (e.g., solvent, temperature) to identify outliers.

- Meta-Analysis: Review literature for analogous fluorochlorobenzenes to identify trends or anomalies. For example, discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or paramagnetic impurities .

Q. What computational methods are effective in predicting the environmental persistence or toxicity of this compound?

Methodological Answer:

- QSAR Models: Use quantitative structure-activity relationship (QSAR) software to estimate biodegradation rates or aquatic toxicity.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to assess bioaccumulation potential.

- Environmental Fate Studies: Conduct hydrolysis/photolysis experiments (pH 4–9, UV light) to measure degradation half-lives. Compare results with EPA guidelines for halogenated aromatics .

Q. What strategies optimize the use of this compound in high-performance polymer synthesis?

Methodological Answer:

- Monomer Design: Incorporate the compound as a crosslinker in fluorinated polyethers. For example, react with diisocyanates (e.g., 1-chloro-2,4-diisocyanate-3,5,6-trifluorobenzene) to form thermally stable adhesives .

- Curing Conditions: Optimize catalyst (e.g., stannous octoate) concentration and curing temperature (RT to 100°C) to balance bond strength and flexibility.

- Performance Testing: Measure tensile strength at cryogenic (78 K) and ambient conditions to validate material robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.